
(3-(1H-吡唑-1-基)苯基)(4-(5,6,7,8-四氢苯并环辛-3-基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-(1H-pyrazol-1-yl)phenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a complex organic molecule. It contains a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Molecular Structure Analysis
The InChI code for a similar compound,(3-(1H-Pyrazol-1-yl)phenyl)methanol, is 1S/C10H10N2O/c13-8-9-3-1-4-10(7-9)12-6-2-5-11-12/h1-7,13H,8H2 . This provides a basic understanding of the molecular structure of the compound. Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound,(3-(1H-Pyrazol-1-yl)phenyl)methanol, include a molecular weight of 174.2 and a storage temperature of 2-8°C in a sealed, dry environment .
科学研究应用
抗菌和抗真菌特性
与(3-(1H-吡唑-1-基)苯基)(4-(5,6,7,8-四氢苯并环辛-3-基)哌嗪-1-基)甲酮类似的化合物已表现出显着的抗菌和抗真菌活性。具体而言,吡唑和异恶唑衍生物对包括金黄色葡萄球菌、大肠杆菌和白色念珠菌在内的一系列微生物表现出良好的抗菌和抗真菌功效(Sanjeeva 等,2022)。
抗癌和抗病毒活性
这类化合物在抗癌和抗病毒治疗中显示出潜力。例如,某些吡唑啉衍生物对 MCF7、MDA-MB-231 和 HL60 等癌细胞系具有活性(Inceler 等,2013)。此外,这种化学结构的衍生物已表现出对冠状病毒有希望的体外活性,并通过抑制微管蛋白聚合而表现出抗肿瘤特性(Jilloju 等,2021)。
酶抑制活性
这些化合物还作为酶抑制剂,对乙酰胆碱酯酶 (AChE)、丁酰胆碱酯酶 (BChE) 和谷胱甘肽 S-转移酶 (GST) 等酶具有已证明的活性。特定的衍生物已显示出显着的抑制作用,表明潜在的治疗应用(Cetin 等,2021)。
分子相互作用研究
这些化合物与生物靶标的分子相互作用也是研究的重点。例如,已经研究了类似化合物与大麻素受体的相互作用,提供了对其结合机制和作为受体拮抗剂或反向激动剂的潜力的见解(Shim 等,2002)。
合成和表征
大量研究已针对这些化合物的合成和表征,其中研究详细阐述了它们的结构和光谱特性。此类研究对于了解它们的药理潜力以及在药物设计和开发中的进一步应用至关重要(Lv 等,2013)。
作用机制
Target of Action
Similar compounds have been found to target tubulin, a protein that is crucial for cell division . This suggests that the compound may also target tubulin or similar proteins involved in cell division and growth.
Mode of Action
The compound’s mode of action is believed to involve the inhibition of tubulin polymerization . Tubulin polymerization is a critical process in cell division, and its inhibition can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of tubulin polymerization can disrupt the mitotic spindle formation, leading to cell cycle arrest at the G2/M phase . This can trigger apoptosis, leading to the death of the affected cells .
Pharmacokinetics
Similar compounds have been found to have high solubility in saline at ph 7 , suggesting good bioavailability.
Result of Action
The compound’s action results in the inhibition of cell division and the induction of apoptosis in affected cells . This can lead to a reduction in the growth and proliferation of these cells, which can be beneficial in the treatment of diseases characterized by abnormal cell growth, such as cancer .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the pH of the environment . Additionally, the presence of other substances, such as proteins or other drugs, can also influence the compound’s action by interacting with the compound or its targets.
属性
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c29-22(18-6-3-7-19(15-18)28-10-4-9-23-28)27-13-11-26(12-14-27)21-16-17-5-1-2-8-20(17)24-25-21/h3-4,6-7,9-10,15-16H,1-2,5,8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMRZJZRUXMJPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
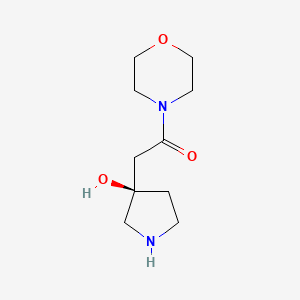
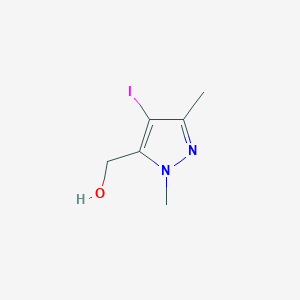
![(2-Ethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2975365.png)


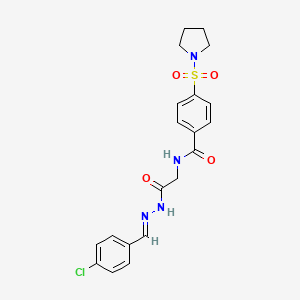
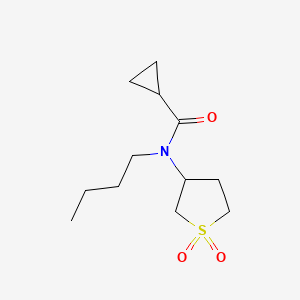
![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one](/img/structure/B2975374.png)
![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2975376.png)
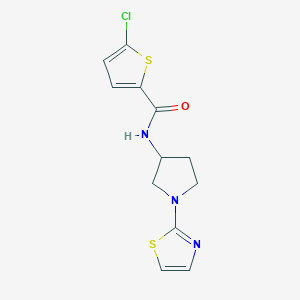
![3-methyl-7-[(3-methylphenyl)methyl]-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2975379.png)
![2-chloro-3-{[3-(1H-imidazol-1-yl)propyl]amino}naphthoquinone](/img/structure/B2975380.png)


